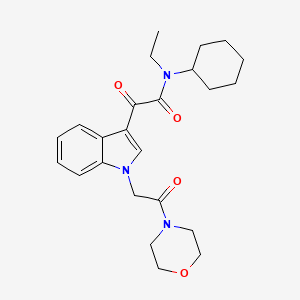

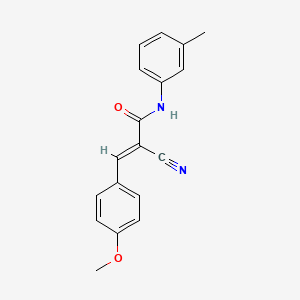

![molecular formula C12H14N2O3S B2626353 Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate CAS No. 405924-25-6](/img/structure/B2626353.png)

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate” is a chemical compound with the CAS Number: 405924-25-6 . It has a molecular weight of 267.33 . The IUPAC name for this compound is ethyl 2-(2-cyanoacetamido)-4,5-dimethyl-1H-1lambda3-thiophene-3-carboxylate .

Synthesis Analysis

The synthesis of cyanoacetamides, which includes “Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate”, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h18H,4-5H2,1-3H3,(H,14,15) . This code provides a unique representation of the compound’s molecular structure.

Chemical Reactions Analysis

Cyanoacetamides are polyfunctional compounds possessing both electrophilic and nucleophilic properties. Typical nucleophilic positions are NH and C-2 with reactivity order C-2 > NH. These chemical properties have been used to design different heterocyclic moieties with different ring sizes .

Physical And Chemical Properties Analysis

科学研究应用

Antioxidant and Anti-Inflammatory Activities

A study by Madhavi and Sreeramya (2017) explored the synthesis and evaluation of novel compounds, including Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate derivatives, for their in vitro antioxidant and in vivo anti-inflammatory activities. The research highlighted that compounds containing phenolic substitution exhibited greater antioxidant activity. Selected compounds demonstrated promising anti-inflammatory activity, comparable to the standard drug diclofenac, showcasing the potential therapeutic applications of these derivatives (Madhavi & Sreeramya, 2017).

Organocatalyzed Synthesis

Abaee and Cheraghi (2013) reported a four-component process involving Ethyl cyanoacetate, leading to the formation of 2-amino-3-carboxamide derivatives of thiophene under organocatalyzed aqueous conditions. This efficient synthesis method precipitates the products from the reaction mixtures, which are easily obtained by simple filtration, highlighting the versatility of ethyl cyanoacetate in facilitating organic reactions (Abaee & Cheraghi, 2013).

Analgesic and Antioxidant Agents

Madhavi and Sudeepthi (2013) synthesized cyanoacetylated derivatives of aryl/hetero aryl amines, including Ethyl-2-(αcyanoacetamido)-4,5-dimethylthiophene-3-carboxylate, and evaluated them for analgesic and antioxidant activity. The study found that these compounds exhibited potent analgesic and antioxidant activity, comparable to standard drugs, indicating their potential as novel analgesic and antioxidant agents (Madhavi & Sudeepthi, 2013).

Application in Dye Synthesis

Rangnekar et al. (1999) achieved the synthesis of Ethyl 2-arylazo-4,9-dioxonaphtho[2,3-b]thiophene-3-carboxylate by diazotization and coupling processes. These compounds were applied on polyester fibers as disperse dyes, studying their dyeing properties. This demonstrates the compound's utility in the synthesis of dyes with potential industrial applications (Rangnekar et al., 1999).

未来方向

属性

IUPAC Name |

ethyl 2-[(2-cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c1-4-17-12(16)10-7(2)8(3)18-11(10)14-9(15)5-6-13/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYRZSPUDELNYMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)CC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-[(cyanoacetyl)amino]-4,5-dimethylthiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

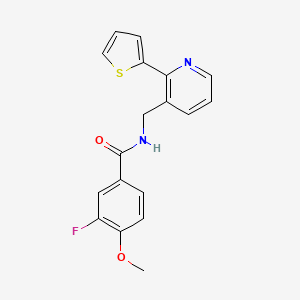

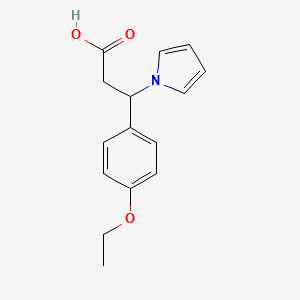

![N-(2-(azepan-1-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2626276.png)

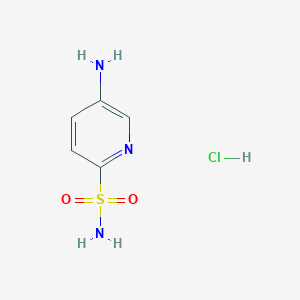

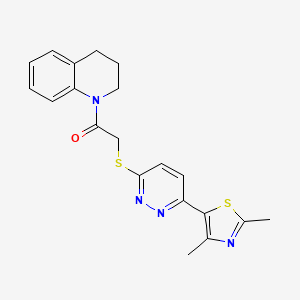

![4-isopropoxy-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2626278.png)

![8-(2-aminophenyl)-1,3,6,7-tetramethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2626282.png)

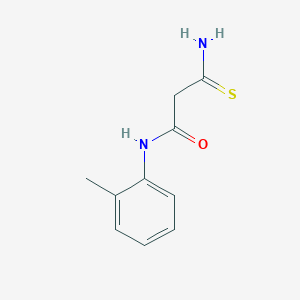

![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-difluorobenzamide](/img/structure/B2626283.png)

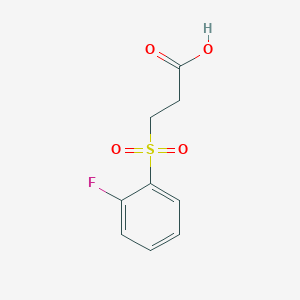

![7-Fluoro-3-[[1-(3-fluoro-4-methoxyphenyl)sulfonylpiperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2626291.png)

![N-(3-nitrophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2626293.png)